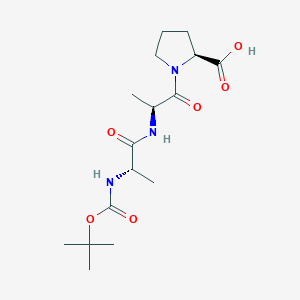

Boc-ala-ala-pro-OH

Description

Fundamental Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids in peptide synthesis. tcichemicals.com Its popularity stems from its unique chemical properties that allow for its straightforward introduction and subsequent removal under specific, mild acidic conditions. ontosight.aimasterorganicchemistry.com This selective deprotection is crucial for the stepwise assembly of amino acids into a defined peptide sequence.

The primary function of the Boc group is to render the N-terminal amine of an amino acid non-nucleophilic, thereby preventing it from participating in the formation of a peptide bond until desired. tcichemicals.comontosight.ai This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai Once the N-terminus is protected, the carboxyl group of the Boc-amino acid can be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

A key advantage of the Boc group is its stability under a variety of reaction conditions, including those used for the removal of other types of protecting groups, a concept known as orthogonality. masterorganicchemistry.comiris-biotech.de For instance, the Boc group is stable to basic conditions and catalytic hydrogenation, which are often used to deprotect other functional groups on the amino acid side chains. tcichemicals.com The removal of the Boc group is typically accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA). tcichemicals.comontosight.ai This process generates a free N-terminal amine, ready for the next coupling step in the peptide synthesis sequence. The use of Boc protection has been instrumental in both solution-phase and solid-phase peptide synthesis (SPPS), contributing significantly to the efficient production of complex peptides. nih.govbachem.com

Significance of Oligopeptide Fragments, such as Boc-Ala-Ala-Pro-OH, in Complex Peptide Synthesis and Design

While the stepwise addition of single amino acids is a common strategy, the synthesis of large or complex peptides can be more efficiently approached through the coupling of pre-synthesized oligopeptide fragments. wikipedia.org These short peptide chains, typically containing a few amino acid residues, serve as valuable building blocks in a strategy known as fragment condensation. wikipedia.orgtaylorandfrancis.com this compound is an example of such a protected oligopeptide fragment.

Boc-protected oligopeptides like this compound are particularly useful in a modular approach to peptide synthesis. bachem.com The same fragment can be a precursor for various longer peptides or peptide derivatives. For instance, this compound can be used to synthesize other peptide substrates, such as Boc-Ala-Ala-Pro-Ala-pNA, or inhibitors. bachem.comchemimpex.com This modularity allows for the efficient creation of a library of related peptides for structure-activity relationship studies, crucial in drug discovery and development. chemimpex.com The proline residue in this compound is also noteworthy, as proline-containing peptides often play critical roles in protein structure and interactions.

In addition to their role in total synthesis, oligopeptide fragments themselves can possess biological activity or serve as models for studying protein-protein interactions and enzyme-substrate recognition. nih.gov The ability to synthesize these fragments with high purity, facilitated by protecting groups like Boc, is therefore of paramount importance.

Physicochemical Properties of this compound

The tripeptide derivative this compound possesses specific physicochemical characteristics that are important for its handling, storage, and application in peptide synthesis.

| Property | Value |

| CAS Number | 63769-98-2 |

| Molecular Formula | C16H27N3O6 |

| Molecular Weight | 357.41 g/mol |

| Appearance | Data not available |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Table generated from data in glpbio.com

Research and Applications of this compound

This compound serves as a valuable building block in the synthesis of more complex peptides and enzyme substrates. glpbio.com Its structure, incorporating two alanine (B10760859) residues and a proline residue, makes it a useful fragment for constructing peptides that mimic specific protein sequences.

One notable application is its use as a precursor for obtaining rhodamine-derived enzyme substrates. glpbio.com Such substrates are often employed in fluorescence-based assays to study the activity of various enzymes, particularly proteases. The peptide sequence Ala-Ala-Pro is recognized by certain proteases, and by attaching a fluorescent reporter group like rhodamine, researchers can monitor enzyme activity through changes in fluorescence.

The modular nature of this fragment is a key advantage in research. bachem.com By having a pre-synthesized, protected tripeptide, chemists can efficiently couple it to other amino acids or peptide fragments to create a variety of larger molecules for screening and testing in drug discovery and biochemical research. bachem.comchemimpex.com

Synthesis of this compound

The synthesis of this compound is achieved through standard peptide coupling techniques, typically in solution-phase synthesis. The general strategy involves the sequential coupling of the constituent amino acids, starting from the C-terminal proline.

A common approach would be to start with L-proline, where the carboxyl group might be temporarily protected (e.g., as a methyl or benzyl (B1604629) ester). The next amino acid, Boc-L-alanine, would then be coupled to the amino group of proline using a suitable coupling reagent. After this first coupling, the Boc group is removed from the newly formed dipeptide (Boc-Ala-Pro-OR) using an acid like TFA. The resulting deprotected dipeptide (H-Ala-Pro-OR) is then coupled with another molecule of Boc-L-alanine to form the protected tripeptide, Boc-Ala-Ala-Pro-OR. The final step involves the removal of the C-terminal protecting group (saponification in the case of a methyl ester, or hydrogenolysis for a benzyl ester) to yield the final product, this compound.

Throughout the synthesis, careful control of reaction conditions and purification of intermediates are crucial to ensure the high purity of the final product. Techniques like chromatography are often employed for purification.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXQIHRIIHENX-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Strategies and Methodologies for Boc Ala Ala Pro Oh

Solution-Phase Peptide Synthesis (LPPS) Approaches for Boc-Ala-Ala-Pro-OH

Liquid-phase peptide synthesis (LPPS) offers a classical and versatile approach to constructing this compound. A key advantage of this method is the ability to isolate, purify, and characterize intermediate products at each stage of the synthesis, ensuring high purity of the final tripeptide. bachem.com

Stepwise Condensation Methods for Tripeptide Assembly

The most direct route for synthesizing this compound in solution is through a stepwise condensation approach. This involves the sequential coupling of individual amino acids, starting from the C-terminal proline. The process typically begins with proline methyl ester (H-Pro-OMe), which is coupled with a Boc-protected alanine (B10760859) (Boc-Ala-OH) to form the dipeptide Boc-Ala-Pro-OMe. Following the removal of the Boc group from this dipeptide, the resulting H-Ala-Pro-OMe is then coupled with another molecule of Boc-Ala-OH to yield the protected tripeptide, Boc-Ala-Ala-Pro-OMe. Finally, saponification of the methyl ester furnishes the desired this compound. nih.gov

A general representation of this stepwise synthesis is as follows:

Dipeptide Formation: Boc-Ala-OH + H-Pro-OR' → Boc-Ala-Pro-OR'

Boc Deprotection: Boc-Ala-Pro-OR' → H-Ala-Pro-OR'

Tripeptide Formation: Boc-Ala-OH + H-Ala-Pro-OR' → Boc-Ala-Ala-Pro-OR'

Final Deprotection: Boc-Ala-Ala-Pro-OR' → this compound

This stepwise elongation allows for meticulous control over the reaction at each step, minimizing the formation of side products.

Selection and Optimization of Peptide Coupling Reagents

The success of peptide bond formation hinges on the activation of the carboxylic acid group of the incoming amino acid. Various coupling reagents are employed to facilitate this reaction efficiently while minimizing racemization, the undesirable inversion of stereochemistry at the chiral center of the amino acid. uni-kiel.defiveable.me

For the synthesis of this compound, a common and effective combination of coupling reagents is Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) . peptide.comias.ac.in DCC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comuniurb.it However, this intermediate can be prone to racemization. The addition of HOBt mitigates this issue by converting the O-acylisourea into a less reactive HOBt-ester, which then reacts with the amino group of the other peptide fragment with minimal loss of stereochemical integrity. peptide.combachem.com The mechanism of DCC/HOBt mediated coupling is a well-established method to ensure high yields and optical purity of the resulting peptide. bachem.com

Another class of reagents used in solution-phase synthesis is active esters . For instance, N-hydroxysuccinimide (HOSu) esters of protected amino acids are popular choices. bachem.com These pre-activated amino acid derivatives react smoothly with the free amino group of the growing peptide chain to form the peptide bond. This method can streamline the synthesis process by eliminating the need for a separate coupling reagent during the condensation step. bachem.com

| Coupling Reagent/Method | Description | Advantages | Disadvantages |

| DCC/HOBt | Carbodiimide (B86325) activation with a racemization suppressant. peptide.combachem.com | High coupling efficiency, minimized racemization. peptide.combachem.com | DCC byproduct (DCU) can be difficult to remove in some cases. peptide.comuniurb.it |

| Active Esters (e.g., OSu) | Pre-activated amino acid derivatives. bachem.com | Streamlines the coupling step. bachem.com | May be less reactive than in situ activation methods. |

| EDC/HOBt | A water-soluble carbodiimide, often used in syntheses involving aqueous media. globalresearchonline.net | Byproducts are easily removed by aqueous extraction. globalresearchonline.net | Can also lead to racemization if not used with an additive like HOBt. uni-kiel.de |

Strategies for Selective Boc Deprotection and Carboxyl Activation

A cornerstone of peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others. peptide.com In the context of this compound synthesis, the Boc group serves as the temporary Nα-protecting group. The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comwikipedia.org This selective deprotection exposes the N-terminal amine for the subsequent coupling reaction.

Carboxyl group activation is achieved through the use of the aforementioned coupling reagents. The choice of activation strategy is critical to prevent side reactions. For instance, in the DCC/HOBt method, the in situ formation of the HOBt-ester is a key strategy to activate the carboxyl group while simultaneously suppressing racemization. peptide.combachem.com

Fragment Condensation Techniques Utilizing this compound as a Building Block

This compound is not only a target molecule for synthesis but also a valuable building block for the construction of larger peptides through fragment condensation. bachem.comavantorsciences.com In this approach, pre-synthesized peptide fragments are coupled together. This can be more efficient than stepwise synthesis for long peptides. This compound can serve as a protected fragment that is coupled to another peptide fragment with a free N-terminus. bachem.com For example, it has been used as a building block for creating rhodamine-derived enzyme substrates. avantorsciences.com The fragment condensation approach can be carried out either in solution or on a solid support. springernature.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Applications Involving Boc-Protected Fragments

Solid-phase peptide synthesis (SPPS) offers a more automated and rapid alternative to LPPS. iris-biotech.de In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.deproteogenix.science While the direct SPPS of this compound is feasible, the use of Boc-protected fragments in SPPS is also a common strategy.

Resin Selection and Functionalization for Boc-Protected Peptides

The choice of resin is crucial in Boc-based SPPS. The resin must be stable to the repeated cycles of TFA treatment used for Boc deprotection but allow for the final cleavage of the completed peptide from the support under stronger acidic conditions, such as with hydrofluoric acid (HF). wikipedia.orgchempep.com

Commonly used resins for Boc-SPPS include:

Merrifield Resin: A chloromethylated polystyrene resin, it is one of the classic supports for Boc-based SPPS. chempep.commerckmillipore.com

PAM (Phenylacetamidomethyl) Resin: This resin offers greater stability to the acid used for Boc deprotection compared to the Merrifield resin, reducing premature cleavage of the peptide from the support. chempep.combiosynth.com

MBHA (p-Methylbenzhydrylamine) Resin: This is the resin of choice for the synthesis of peptide amides using the Boc strategy. chempep.combiosynth.com

The first amino acid is attached to the functionalized resin, and the peptide chain is then elongated in a stepwise manner through cycles of deprotection and coupling. peptide.comlifetein.com Alternatively, a pre-formed fragment like Boc-Ala-Ala-OH could potentially be coupled to proline already attached to the resin.

| Resin Type | Linker Type | Final Cleavage Condition | Suitable for |

| Merrifield | Chloromethyl | HF | Peptide acids |

| PAM | Phenylacetamidomethyl | HF | Peptide acids (with enhanced stability) chempep.combiosynth.com |

| MBHA | p-Methylbenzhydrylamine | HF | Peptide amides chempep.combiosynth.com |

Coupling Chemistries Employed in Boc-Based SPPS

The formation of the peptide bond is a critical step in SPPS, facilitated by coupling reagents. In Boc-based synthesis, several reagents are employed to activate the carboxylic acid group of the incoming Boc-protected amino acid, enabling its efficient reaction with the free amine of the resin-bound peptide.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. It is an aminium salt that, in the presence of a base like diisopropylethylamine (DIPEA), converts Boc-amino acids into their corresponding OAt-esters. sigmaaldrich.com These esters are more reactive than those formed with older reagents like HOBt, leading to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids. sigmaaldrich.com The use of HATU has been shown to be effective in various SPPS protocols, including those for synthesizing complex peptides. researchgate.net

DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate) is another widely used coupling combination. DIC is a carbodiimide that activates the carboxylic acid, while Oxyma Pure® acts as an additive to suppress racemization and improve reaction efficiency. bachem.comnih.gov The combination of DIC and Oxyma is considered one of the best methods for minimizing racemization, a critical concern in peptide synthesis. bachem.com The resulting urea (B33335) byproduct from DIC is soluble in common organic solvents, simplifying the purification process. bachem.com This combination is also noted for its safety, as Oxyma is not explosive like some other additives. bachem.com

| Coupling Reagent/System | Mechanism of Action | Advantages |

| HATU | Forms highly reactive OAt-esters. sigmaaldrich.com | High coupling efficiency, fast reaction rates, effective for hindered couplings. sigmaaldrich.com |

| DIC/Oxyma | Carbodiimide activation with an additive to suppress side reactions. bachem.comnih.gov | Minimizes racemization, soluble urea byproduct, improved safety profile. bachem.com |

On-Resin Boc Deprotection Protocols Using Trifluoroacetic Acid (TFA)

The Boc protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA). peptide.com This step exposes the N-terminal amine of the resin-bound peptide, allowing for the coupling of the next amino acid.

A standard protocol for Boc deprotection involves treating the peptide-resin with a solution of 50% TFA in a solvent like dichloromethane (DCM). chempep.com This process is often performed in two steps: a brief initial wash followed by a longer reaction time to ensure complete removal of the Boc group. peptide.comchempep.com Following deprotection, the resin is washed to remove excess TFA and byproducts. peptide.com Neutralization of the resulting trifluoroacetate (B77799) salt is then necessary before the subsequent coupling step, which is typically achieved by washing with a solution of a tertiary amine, such as 10% triethylamine (B128534) (TEA) in DCM. chempep.com

In some "in situ neutralization" protocols, which are often faster, the deprotection is carried out with 100% TFA for a shorter duration, followed by washes with a solvent like N,N-dimethylformamide (DMF) before the pre-activated Boc-amino acid and base are added for the next coupling. peptide.com It is crucial to remove the N-terminal Boc group before the final cleavage of the peptide from the resin to prevent potential side reactions.

| Deprotection Step | Reagent(s) | Typical Conditions | Purpose |

| Boc Removal | 50% TFA in DCM chempep.com | 5-minute prewash, then 15-25 minute reaction at room temperature. chempep.com | To cleave the acid-labile Boc protecting group from the N-terminal amine. peptide.com |

| Washing | DCM, Isopropanol (IPA) chempep.com | Multiple washes. peptide.comchempep.com | To remove excess TFA and soluble byproducts. chempep.com |

| Neutralization | 10% TEA in DCM chempep.com | Two washes of several minutes each. chempep.com | To neutralize the trifluoroacetate salt and free the N-terminal amine for the next coupling. chempep.com |

Advanced and Alternative Synthetic Approaches

While SPPS is a dominant methodology, other strategies exist for the synthesis of this compound and related peptides.

Enzymatic Synthesis Methodologies for Peptide Bond Formation

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods for forming peptide bonds. Proteases, such as thermolysin and papain, can catalyze the coupling of amino acid derivatives under mild conditions. nih.govnih.gov For instance, thermolysin has been used to catalyze peptide bond formation between acylated amino acids and an immobilized amino component on a resin support in aqueous media. rsc.org This method has been successfully applied to the synthesis of di- and tripeptides. rsc.org The specificity of the enzyme ensures the formation of peptides with high chiral purity. The synthesis of a tripeptide fragment of cholecystokinin (B1591339) (CCK-8) was achieved with an 81% yield using α-chymotrypsin in an organic medium with a low water content. nih.gov Similarly, a precursor tripeptide of thymopentin (B1683142) was synthesized using alcalase in a water-organic cosolvent system with a yield of over 70%. tandfonline.com

Thermal Polymerization Reactions of Boc-Tripeptide Derivatives to Polypeptides

Thermal synthesis presents a solvent-free method for producing polypeptides. researchgate.net In this approach, N-Boc-tripeptide derivatives, such as Boc-Ala-Ala-Ala-OH, are heated at temperatures near their melting points. researchgate.netresearchgate.net This heating process causes the deprotection of the Boc group and subsequent polycondensation to form polypeptides. asianpubs.orgresearchmap.jp For example, heating Boc-tripeptides without reactive side chains can yield polypeptides with an average molecular weight of up to 2,500 Da. researchgate.netresearchgate.net This method is advantageous as it avoids the use of large volumes of solvents and can be faster than traditional solution-phase or solid-phase synthesis. researchgate.net

Spectroscopic and Chromatographic Characterization of Boc Ala Ala Pro Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of peptides, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is the initial and most fundamental NMR experiment performed on a peptide. It provides information on the number and type of protons present in the molecule. For Boc-Ala-Ala-Pro-OH, the spectrum is expected to show distinct signals for the protons of the N-terminal Boc group, the two alanine (B10760859) residues, and the C-terminal proline residue.

The purity of the sample can be assessed by integrating the signals to confirm the correct ratio of protons and by identifying any extraneous peaks that would indicate the presence of solvents, reagents from synthesis, or other peptidic impurities.

Expected ¹H NMR Chemical Shifts: Based on data from similar compounds like Boc-Ala-OH and other Boc-protected peptides, the following proton resonances can be anticipated, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Boc Group | ~1.4 | Singlet (s) | Integrates to 9H. |

| Ala¹ & Ala² β-CH₃ | ~1.2 - 1.4 | Doublet (d) | Two distinct doublets, each integrating to 3H. May overlap. |

| Pro β, γ-CH₂ | ~1.8 - 2.3 | Multiplet (m) | Complex overlapping signals from the proline ring, integrating to 4H. |

| Pro δ-CH₂ | ~3.4 - 3.7 | Multiplet (m) | Protons adjacent to the ring nitrogen, integrating to 2H. |

| Ala¹ & Ala² α-CH | ~4.0 - 4.5 | Multiplet (m) | Two distinct multiplets, each integrating to 1H. |

| Pro α-CH | ~4.3 - 4.6 | Multiplet (m) | Integrates to 1H. |

| Ala¹ NH (Boc-NH) | ~5.0 - 5.5 | Doublet (d) or broad | The amide proton of the Boc-protected alanine. |

| Ala² NH | ~6.5 - 8.5 | Doublet (d) or broad | The amide proton linking the two alanine residues. |

| COOH | >10 | Broad Singlet (br s) | Carboxylic acid proton, often exchanges with water and may not be observed. |

This table represents predicted values based on typical chemical shifts for peptide structures and is not experimentally derived data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a separate signal. For this compound, with a molecular formula of C₁₆H₂₇N₃O₆, 16 distinct signals would be expected in the proton-decoupled spectrum, assuming no accidental overlap. The chemical shifts are indicative of the carbon type (e.g., carbonyl, α-carbon, alkyl).

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Ala¹ & Ala² β-CH₃ | ~17 - 20 | Two distinct signals are expected. |

| Pro γ-CH₂ | ~24 - 26 | |

| Boc (CH₃)₃ | ~28 | A single, intense signal for the three equivalent methyl carbons. |

| Pro β-CH₂ | ~28 - 31 | |

| Pro δ-CH₂ | ~46 - 48 | Carbon adjacent to the proline nitrogen. |

| Ala¹ & Ala² α-CH | ~48 - 52 | Two distinct signals are expected. |

| Pro α-CH | ~59 - 62 | |

| Boc C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |

| Boc C=O | ~155 | Carbonyl of the urethane (B1682113) linkage. |

| Ala¹ & Ala² C=O (Amide) | ~170 - 174 | Two distinct signals for the peptide bond carbonyls. |

| Pro C=O (Carboxyl) | ~174 - 178 | C-terminal carboxylic acid carbon. |

This table represents predicted values based on typical ¹³C chemical shifts for amino acids and peptides and is not experimentally derived data for this compound. cam.ac.ukspectrabase.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure of the peptide in solution.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations within each amino acid residue's spin system. For instance, it would connect the NH proton of Ala² to its α-CH, which in turn would be correlated to its β-CH₃ protons. This allows for the complete assignment of individual residues. oup.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. NOESY is particularly vital for studying peptide conformation. acs.org Key applications for this compound include:

Sequential Assignment: Observing NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN) helps to confirm the amino acid sequence.

Isomer Detection: The peptide bond between Alanine² and Proline (Ala-Pro) can exist in either a cis or trans conformation. These two isomers are often in slow exchange on the NMR timescale, potentially leading to two distinct sets of signals for the residues near the proline. NOESY can help identify the specific conformation by detecting characteristic cross-peaks, such as a strong NOE between the Ala² α-proton and the Pro α-proton in the trans isomer, versus a strong NOE between the Ala² α-proton and the Pro δ-protons in the cis isomer. oup.com

<sup>13</sup>C NMR Spectroscopy for Carbon Skeleton Analysis

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the synthesized peptide and to identify impurities. Soft ionization techniques are employed to prevent fragmentation of the peptide during analysis.

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process sputters matrix and analyte ions into the gas phase. For this compound (MW = 357.41), the positive-ion FAB-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 358.4. Adducts with sodium, [M+Na]⁺ at m/z 380.4, may also be observed. While FAB-MS is a powerful tool, it has largely been superseded by electrospray ionization. oup.comresearchgate.net

Electrospray Ionization (ESI) is the most common mass spectrometry technique for analyzing peptides. A solution of the analyte is passed through a charged capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is very gentle and highly sensitive.

For this compound, the ESI-MS spectrum would confirm its molecular weight by showing the following ions:

[M+H]⁺: Expected at m/z 358.4

[M+Na]⁺: Expected at m/z 380.4

[M-Boc+H]⁺: A common fragment corresponding to the loss of the entire Boc group, expected at m/z 258.3.

[M-C₄H₈+H]⁺: A fragment from the loss of isobutylene (B52900) from the Boc group, expected at m/z 302.3. rhhz.net

ESI-MS is also highly effective for impurity analysis when coupled with liquid chromatography (LC-MS), allowing for the separation and identification of side-products from the peptide synthesis, such as deletion sequences or peptides with failed deprotection of side chains.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Vibrational and Chiroptical Spectroscopy

Vibrational and chiroptical spectroscopic techniques are powerful, non-destructive methods for probing the molecular structure and conformation of peptides like this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within this compound and for analyzing the hydrogen-bonding networks that dictate its secondary structure. The IR spectrum of a peptide is typically analyzed in distinct regions, with the amide I and amide II bands being particularly informative. acs.org

The key functional groups in this compound and their expected IR absorption ranges are:

Boc protecting group: The carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl group is a prominent feature.

Amide bonds: The amide I band (primarily C=O stretching) and amide II band (a mix of N-H bending and C-N stretching) provide insights into the peptide backbone conformation. acs.org

Carboxylic acid: The O-H stretch of the C-terminal carboxyl group appears as a broad band, while the C=O stretch is also observable. libretexts.org

Aliphatic C-H bonds: Stretching and bending vibrations of the methyl and methylene (B1212753) groups in the alanine and proline residues are present.

Hydrogen Bonding Analysis:

The positions of the amide I and N-H stretching bands are highly sensitive to the presence and nature of hydrogen bonds. Intramolecular hydrogen bonds, which are crucial for the formation of secondary structures like β-turns and γ-turns, cause a shift in these absorption frequencies. nih.govnih.gov For instance, N-H stretching bands at ~3375 cm⁻¹ are indicative of intramolecular hydrogen bonds, whereas bands around 3285 cm⁻¹ suggest intermolecular hydrogen bonding and aggregation. nih.gov

In solution, this compound can exist in equilibrium between different conformations, including non-hydrogen-bonded structures and ordered conformations stabilized by intramolecular hydrogen bonds. nih.gov The presence of the proline residue has a significant influence on the peptide's conformational preferences, often inducing turns in the peptide chain. researchgate.netmpg.de Studies on similar proline-containing peptides have shown that they can adopt β-turn or γ-turn structures, which can be identified through characteristic shifts in the IR spectrum. mpg.deresearchgate.net For example, a β-turn structure is often characterized by a 4→1 hydrogen bond. nih.gov

Table 1: Typical Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, H-bonded | 3300-2500 (broad) |

| Amide N-H | Stretch, H-bonded | 3350-3250 |

| C-H (sp³) | Stretch | 3000-2850 |

| Carbonyl (Boc) | Stretch | ~1700 |

| Carbonyl (Amide I) | Stretch | 1700-1600 |

| Carbonyl (Carboxylic Acid) | Stretch | 1760-1690 |

| Amide II | N-H bend, C-N stretch | 1550-1510 |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 |

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like peptides in solution. rsc.org It measures the differential absorption of left and right-handed circularly polarized light, providing information on the peptide's conformational state. rsc.org

The CD spectrum of a peptide is characterized by electronic transitions of the peptide bond, typically observed in the far-UV region (below 250 nm). rsc.org The shape and magnitude of the CD signal are highly dependent on the peptide's secondary structure. For instance, different types of secondary structures like α-helices, β-sheets, and turns exhibit distinct CD spectral signatures. rsc.org

For this compound, the presence of the proline residue is expected to favor folded or turn-like conformations. researchgate.net Proline's constrained cyclic structure can induce specific turns in the peptide backbone. researchgate.net Studies on proline-containing peptides have shown that they can adopt various conformations, including type II β-turns. nih.gov The CD spectra of such peptides often show characteristic bands that support the presence of these ordered structures in solution. nih.govresearchgate.net For example, a negative band around 214 nm and a positive band around 198 nm can be indicative of a 14-helix formation in some protected peptides. nih.gov The CD spectrum of a peptide can be influenced by the solvent, temperature, and pH, reflecting the dynamic nature of its conformation. researchgate.net

Table 2: Characteristic CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~193 | Positive | |

| β-Sheet | ~216 | Negative |

| ~195 | Positive | |

| β-Turn | Varies depending on turn type | Often a weak positive band near 220-230 nm and a strong negative band near 200 nm |

| Random Coil | ~215 | Weak Positive |

| ~195 | Strong Negative |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound and related polypeptides.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides like this compound and for their isolation. pepdd.combachem.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for peptide analysis and purification. pepdd.com

In RP-HPLC, the separation is based on the hydrophobic interactions between the peptide and the stationary phase, which is typically a C18 or C8-modified silica. bachem.comnih.gov The peptide is loaded onto the column in a polar mobile phase (e.g., water with a modifier like trifluoroacetic acid - TFA) and eluted with an increasing gradient of a less polar organic solvent, such as acetonitrile. bachem.com TFA is a common modifier as it improves peak shape and resolution by ion-pairing with the charged groups on the peptide.

The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. pepdd.com Analytical HPLC is used to assess purity, while preparative HPLC is employed to isolate the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected peptides. pepdd.combachem.com Detection is typically performed using UV absorbance at 210-220 nm, which corresponds to the peptide bonds. pepdd.com

Gel Permeation Chromatography (GPC) in the Context of Polypeptide Formation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size in solution. While HPLC is ideal for the analysis of the tripeptide itself, GPC becomes particularly relevant in the context of using this compound as a monomer for the synthesis of larger polypeptides. researchgate.net

During the thermal synthesis of polypeptides from N-Boc-tripeptide derivatives, GPC can be used to monitor the progress of the polymerization reaction and to determine the molecular weight distribution of the resulting polypeptide chains. researchgate.netresearchgate.net The reaction mixture is passed through a column packed with a porous gel (e.g., Sephadex), and larger molecules (the formed polypeptides) are excluded from the pores and elute first, while smaller molecules (unreacted monomer and shorter oligomers) penetrate the pores and elute later. researchgate.netresearchgate.net By calibrating the column with standards of known molecular weight, the molecular weight of the synthesized polypeptide can be estimated. tandfonline.com This technique has been successfully used to analyze polypeptides formed from the thermal reaction of various Boc-peptide derivatives, with resulting molecular weights reaching up to several thousand Daltons. researchgate.net

Conformational Analysis and Structural Investigations of Boc Ala Ala Pro Oh and Proline Containing Peptides

Conformational Preferences in Solution and Crystalline States

The presence of a proline residue uniquely constrains the conformational flexibility of a peptide backbone. caltech.edu Unlike other amino acids, the side chain of proline is a five-membered pyrrolidine (B122466) ring that is covalently bonded to both the α-carbon and the backbone nitrogen atom. frontiersin.org This cyclic structure severely restricts the backbone dihedral angle φ to a narrow range, typically around -63° ± 15°. caltech.edu This inherent rigidity significantly reduces the conformational space available to the peptide chain, making proline a potent director of secondary structure. caltech.eduacs.org

A distinctive feature of proline-containing peptides is the significant population of both cis and trans isomers of the X-Pro peptide bond, where X is the preceding amino acid residue. nih.govnih.gov For most other peptide bonds, the trans conformation (ω ≈ 180°) is overwhelmingly favored due to steric hindrance. nih.gov However, the unique structure of the proline imide bond results in a much smaller energy difference between the cis (ω ≈ 0°) and trans states, with the energy barrier for isomerization being significantly lower. nih.govmdpi.com This leads to a slow equilibrium between the two isomers on the NMR timescale, allowing for the observation of distinct signals for each conformer. nih.govresearchgate.net

The ratio of cis to trans isomers is sensitive to a variety of factors, including the nature of the preceding amino acid, the solvent, and pH. mdpi.comacs.org For example, studies on model peptides have shown that bulky N-terminal residues tend to favor the trans conformation, while certain aromatic residues preceding proline can stabilize the cis form through interactions with the proline ring. nih.govacs.org In the solid state, the conformation is fixed; for instance, the Ala-Pro peptide bond in crystalline t-Boc-Ala-Pro was found to be in the trans configuration. ias.ac.in However, in solution, a dynamic equilibrium exists. NMR studies on similar dipeptides have indicated the presence of both cis and trans conformers in solution. nih.gov

The cis-trans isomerization is often a rate-determining step in protein folding, highlighting its biological significance. nih.gov The ability of the Ala-Pro bond in Boc-Ala-Ala-Pro-OH to exist in both conformations significantly expands its accessible conformational landscape in solution, potentially influencing its interactions with biological targets. The interconversion between these states can be a slow process, occurring on the order of seconds, which can have profound implications for biological function. frontiersin.org

| Factor | Influence on Isomer Population | Source |

|---|---|---|

| Preceding Amino Acid | Bulky residues favor trans; Aromatic residues can stabilize cis. | nih.govacs.org |

| Solvent Polarity | Can shift the equilibrium between cis and trans conformers. | mdpi.com |

| pH | Changes in pH can alter the trans/cis isomer ratio in some peptides. | mdpi.com |

| Proline Ring Pucker | Exo pucker stabilizes the trans amide bond; endo pucker is favored in the cis amide bond. | nih.gov |

Proline residues are well-known inducers of specific secondary structures, most notably β-turns. mdpi.com A β-turn is a region of a peptide involving four amino acid residues that reverses the direction of the polypeptide chain. Proline is frequently found at the second position (i+1) of a β-turn. acs.org In peptides like this compound, the Ala-Pro sequence is a classic motif for β-turn formation. mdpi.com Specifically, Pro-Xaa sequences are recognized as promoters of β-turns. mdpi.com

Different types of β-turns exist, classified by the dihedral angles of the central two residues. For instance, a tripeptide t-Boc-Pro-DAla-Ala-OH was found to adopt a type II β-turn stabilized by a 4→1 intramolecular hydrogen bond. nih.gov While the specific turn type in this compound requires detailed structural analysis, the presence of the Ala-Pro unit strongly suggests a propensity for a folded, turn-like conformation. In addition to β-turns, proline-containing sequences can also adopt other structures like the polyproline II (PPII) helix, a left-handed helix with all-trans peptide bonds, which is common in protein structures and stabilized in aqueous environments. frontiersin.orgnih.gov

The formation of these secondary structures is not limited to the crystalline state. Spectroscopic data from CD and IR on similar peptides in solution indicate the presence of ordered, hydrogen-bonded conformations like β-turns. nih.gov For example, a study on ferrocene-containing peptides showed that a Pro-Ala sequence promoted a β-turn structure, while an Ala-Pro sequence favored a γ-turn. acs.org These findings underscore the critical role of sequence in determining the specific folded structure adopted by proline-containing peptides.

Intramolecular hydrogen bonds are crucial for stabilizing the secondary structures of peptides, including the turns and helical motifs induced by proline. nih.gov In a β-turn, the most common hydrogen bond is a C=O(i)···H-N(i+3) interaction, which creates a 10-membered ring. In peptides containing the Pro-Xaa motif, this type of 4→1 hydrogen bond is frequently observed, locking the peptide into a folded conformation. nih.gov

In the case of this compound, an intramolecular hydrogen bond could potentially form between the C=O group of the Boc protecting group or the first alanine (B10760859) and the N-H group of the second alanine or the C-terminal OH group, although the most likely stabilizing interaction for a turn would involve the backbone atoms. For instance, in a related tripeptide, a type II β-turn was stabilized by a 4→1 hydrogen bond. nih.gov Another common motif is the γ-turn, which involves a C=O(i)···H-N(i+2) hydrogen bond, forming a 7-membered ring. mdpi.com

In the solid state, intermolecular hydrogen bonds, often mediated by solvent molecules, also play a significant role in stabilizing the crystal lattice. The crystal structure of t-Boc-Ala-Pro monohydrate revealed a stable packing arrangement featuring an N-H···O hydrogen bond and water-mediated hydrogen bonds. ias.ac.inresearchgate.net One of the carboxyl oxygen atoms acts as a donor in a strong hydrogen bond with the water molecule, which in turn donates hydrogen bonds to another carboxyl oxygen and a symmetry-related oxygen atom. ias.ac.inresearchgate.net The analysis of these hydrogen bonding networks, both intra- and intermolecular, is essential for a complete understanding of the conformational preferences of this compound.

Characterization of Specific Secondary Structures (e.g., β-turns, helical motifs)

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This method has been successfully applied to proline-containing peptides, providing invaluable insights into their conformational preferences. ias.ac.innih.govmdpi.com

For the related dipeptide, tert-butyloxycarbonyl-L-alanyl-L-proline monohydrate (t-Boc-Ala-Pro), a single-crystal X-ray diffraction study provided detailed structural information. ias.ac.inresearchgate.net The analysis revealed that the peptide crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule of water per peptide molecule. ias.ac.inresearchgate.net Key findings from this study include:

The Cα atoms of the alanine and proline residues are in a trans position relative to the Ala-Pro peptide bond. ias.ac.in

The pyrrolidine ring of the proline residue adopts a Cγ-endo(Cβ-exo) pucker, where the Cγ atom is displaced from the mean plane of the ring. ias.ac.inajol.info

The molecular conformation is characterized by a Ψ angle for proline of 161°, which is described as "collagen-like." ias.ac.inajol.info

The crystal packing is stabilized by a network of hydrogen bonds, including a direct N-H···O bond and water-mediated bridges connecting the carboxyl groups of adjacent molecules. ias.ac.inresearchgate.net

While a crystal structure for the specific tripeptide this compound is not described in the provided sources, crystallographic data from homologous peptides, such as Boc-Ala-Pro-OBzl, provide a strong basis for predicting its likely solid-state conformation. researchgate.net These studies consistently show the powerful influence of the proline residue in dictating a folded or turn-like structure, stabilized by both intra- and intermolecular hydrogen bonds.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₂₂N₂O₅·H₂O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | ias.ac.inresearchgate.net |

| Ala-Pro Peptide Bond | trans | ias.ac.in |

| Proline Ring Pucker | Cγ-endo(Cβ-exo) | ias.ac.in |

| Ψ Angle (Proline) | 161° | ias.ac.in |

| Key Hydrogen Bonds | N-H···O and water-mediated bridges | ias.ac.inresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools to complement experimental data and explore the conformational landscape of peptides like this compound. acs.org These methods can simulate the dynamic behavior of molecules in different environments, predict stable conformations, and analyze the energetics of various structures.

Molecular dynamics (MD) simulations are particularly useful for studying the flexibility and conformational transitions of peptides. nih.gov For proline-containing peptides, MD simulations can be used to investigate the dynamics of cis-trans isomerization, a process that can be challenging to fully characterize experimentally due to its slow timescale. frontiersin.org Specialized techniques, such as Gaussian accelerated molecular dynamics, have been developed to enhance the sampling of proline isomerization, revealing that proline residues in disordered peptides can spend a significant amount of time in the cis state, leading to more compact structures. frontiersin.org

Force fields, which are sets of parameters used to calculate the potential energy of a system of atoms, are critical for accurate simulations. New sets of parameters, such as AMBER*, have been developed specifically for proline-containing peptides based on high-level ab initio calculations. acs.org These improved parameters provide better agreement with experimental data for properties like internal hydrogen bonding and the population of the cis isomer. acs.org

Computational studies on model peptides have successfully predicted the thermodynamics of β-turn formation and reproduced experimentally observed conformations. acs.org For example, a protocol combining high-temperature molecular dynamics with a residue-specific force field has shown high accuracy in predicting the structures of proline-containing cyclic peptides. nih.gov For this compound, computational modeling could be employed to:

Predict the relative stabilities of different β-turn types.

Map the energy landscape of the Ala-Pro cis-trans isomerization.

Analyze the network of intramolecular hydrogen bonds in various conformers.

Simulate its behavior in different solvents to understand how the environment affects its conformational preferences.

These computational approaches, when integrated with experimental data from NMR and X-ray crystallography, provide a comprehensive picture of the structural and dynamic properties of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the geometries and relative energies of various conformers of proline-containing peptides. x-mol.netru.nl By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for systems of this size.

Researchers utilize DFT to perform geometry optimizations, starting from various trial structures to locate stable, low-energy conformations on the potential energy surface. x-mol.net For a peptide like this compound, key conformational variables include the puckering of the proline ring (typically adopting 'up' or 'endo' and 'down' or 'exo' conformations), the cis/trans isomerization of the Ala-Pro peptide bond, and the dihedral angles (φ, ψ) of the alanine residues. researchgate.net

DFT calculations can elucidate the relative energies of these different conformers, providing insight into their thermodynamic stability. For instance, studies on similar proline-containing peptides have shown that the trans conformation of the X-Pro peptide bond is generally favored energetically over the cis conformation, although the energy barrier for isomerization is significant. x-mol.net The presence of the Boc protecting group can also influence the conformational preferences through steric interactions.

A theoretical composition-weighted infrared spectrum, which can be computed using DFT, can offer a valuable comparison point with experimental spectroscopic data, aiding in the validation of the calculated structures. x-mol.net

Table 1: Representative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Proline Pucker | Ala-Pro Bond | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | trans | 0.00 |

| 2 | Cγ-endo | trans | 0.75 |

| 3 | Cγ-exo | cis | 3.20 |

| 4 | Cγ-endo | cis | 4.10 |

Note: The values in this table are illustrative and based on typical findings for proline-containing peptides. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Characterization

While DFT is excellent for identifying and ranking the energies of static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the peptide's behavior in a given environment, typically in solution. diva-portal.orgbiorxiv.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational transitions and characterize the ensemble of structures that the peptide adopts over time. yale.edu

For this compound, MD simulations can reveal the flexibility of the peptide backbone, the dynamics of the proline ring puckering, and the frequency of cis/trans isomerization events of the Ala-Pro bond. researchgate.net The simulations can be initiated from low-energy structures identified by DFT to explore the conformational space around these minima. nih.gov

The results of MD simulations are often analyzed to generate Ramachandran plots for the alanine residues, which show the distribution of their φ and ψ dihedral angles. This provides a clear visualization of the accessible conformational regions. yale.edu Furthermore, by analyzing the trajectories, one can identify the most populated conformational states and the pathways for transitions between them. biorxiv.org The combination of MD simulations with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a robust and validated model of the peptide's conformational ensemble in solution. researchgate.net

Table 2: Illustrative Conformational Substates of this compound from MD Simulations

| Substate | Ala1 (φ, ψ) | Ala2 (φ, ψ) | Proline Pucker | Population (%) |

| A | (-140, 140) | (-70, 140) | exo | 45 |

| B | (-75, 80) | (-75, 130) | endo | 30 |

| C | (-135, 135) | (-65, -40) | exo | 15 |

| D | (-70, 75) | (-70, -45) | endo | 10 |

Note: This table represents a hypothetical distribution of conformational substates for this compound in solution, as might be determined from an MD simulation. The specific values and populations would depend on the force field, solvent model, and simulation time.

Advanced Applications of Boc Ala Ala Pro Oh in Peptide Chemistry and Supramolecular Assemblies

Utilization as a Key Building Block for the Synthesis of Larger Peptides and Polypeptides

The primary application of Boc-Ala-Ala-Pro-OH in synthetic chemistry is as a prefabricated building block. This modular approach, where a pre-synthesized tripeptide fragment is incorporated into a larger structure, offers significant advantages in efficiency and purification over the stepwise addition of single amino acids.

In Liquid Phase Peptide Synthesis (LPPS), this compound functions as an exemplary modular fragment. This strategy involves synthesizing and purifying intermediate peptide fragments, which are then coupled together. The use of a pre-formed tripeptide like this compound streamlines the synthesis of longer target sequences. bachem.com For instance, it can be readily used to create various peptide substrates or inhibitors by coupling it with other amino acids or chemical moieties. bachem.com This modularity allows for the efficient, bulk synthesis of frequently required fragments, which can be stored and used as needed, saving considerable time. bachem.com

Furthermore, all intermediate products in this process can be isolated, characterized, and purified, ensuring high quality of the final peptide. bachem.com The Boc group provides stable protection for the N-terminus under standard coupling conditions and can be selectively removed using mild acids like trifluoroacetic acid (TFA) to allow for further chain elongation. bachem.com This makes it a key component in the synthesis of peptidomimetics, where non-natural structures are incorporated, and in the creation of linear peptides for studying biological structure and function. lookchem.comacs.org

Table 1: Modular Synthesis Utilizing this compound

| Starting Fragment | Coupled Moiety | Resulting Product Example | Synthesis Method |

|---|---|---|---|

| This compound | H-Ala-pNA | Boc-Ala-Ala-Pro-Ala-pNA | Liquid Phase Peptide Synthesis (LPPS) |

| This compound | H-Ala-chloromethyl ketone | Boc-Ala-Ala-Pro-Ala-chloromethyl ketone | Liquid Phase Peptide Synthesis (LPPS) |

This table illustrates the modular use of Boc-protected peptide fragments in synthesizing larger, functionalized peptides as described in the literature. bachem.comacs.org

The construction of cyclic peptides is a critical area of medicinal chemistry, as cyclization can enhance stability, receptor binding affinity, and bioavailability compared to linear counterparts. nih.gov The synthesis of these structures often begins with a linear precursor assembled using solid-phase peptide synthesis (SPPS) or liquid-phase methods, for which a fragment like this compound could serve as a starting point. google.comknepublishing.com The proline residue within the Ala-Ala-Pro sequence is particularly significant, as its rigid five-membered ring can induce a "turn" conformation in the linear peptide backbone, pre-organizing it for efficient cyclization. google.comgoogle.com

The general strategy involves assembling the linear peptide, often on a solid support, followed by selective deprotection of the N- and C-termini and subsequent head-to-tail amide bond formation. google.com The Boc group is a standard protecting group in such synthetic schemes. google.com For example, in the synthesis of a model cyclic peptide, cyclo(-SAA4-Ala-d-Pro-Ala-Ala-), a proline residue was incorporated to facilitate the turn structure necessary for cyclization. acs.org While direct cyclization of some sequences can be challenging, leading to dimerization or polymerization, the inherent turn-inducing nature of proline in a precursor fragment can significantly improve the yield of the desired cyclic monomer. google.comgoogle.com

Boc-tripeptide monomers serve as precursors for producing sequential polypeptides, which are polymers with a defined, repeating amino acid sequence. These materials are valuable models for studying protein structure and for applications in biomaterials. researchgate.net A method for achieving this is through the thermal condensation of N-Boc-oligopeptide derivatives. researchgate.net

In a representative study, Boc-tripeptides with non-reactive side chains, such as Boc-Ala-Ala-Ala-OH, were heated without solvent at constant temperatures. researchgate.netresearchgate.net This process leads to the removal of the Boc group and water, followed by polycondensation to form long polypeptide chains. researchgate.net The resulting polypeptides, such as H-(Ala-Ala-Ala)n-OH, have sequences that can mimic structural proteins. researchgate.net The molecular weight and distribution of the resulting polymers can be analyzed using techniques like gel permeation chromatography. This method demonstrates that simple, protected tripeptide units can be effectively polymerized to create high-order, repetitive polypeptide structures. researchgate.net

Table 2: Thermal Polymerization of a Boc-Tripeptide

| Monomer | Reaction Temperature | Reaction Time | Resulting Polypeptide | Average Molecular Weight (Da) |

|---|---|---|---|---|

| Boc-Ala-Ala-Ala-OH | 160 °C | 24 h | H-(Ala-Ala-Ala)n-OH | 1,400 |

This table provides examples of research findings on the thermal synthesis of sequential polypeptides from Boc-tripeptide precursors, illustrating the conditions and outcomes of the polymerization process. researchgate.net

Construction of Cyclic Peptide Architectures

Role in the Design and Study of Supramolecular Systems

Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. nih.govpnas.org Peptides are ideal building blocks for these systems due to their inherent ability to form specific secondary structures and engage in directional hydrogen bonding. nih.govmdpi.com The Ala-Ala-Pro sequence is of particular interest in this context, as it combines flexible residues with a rigid, turn-inducing one, enabling the design of complex, self-assembling architectures.

The self-assembly of short peptides is a hierarchical process driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netfrontiersin.org The specific sequence of amino acids dictates the final morphology of the assembled nanostructure, which can range from nanotubes and nanofibers to vesicles and hydrogels. nih.gov

The presence of a proline residue, as in this compound, can critically influence this process. Proline's constrained cyclic structure disrupts or terminates α-helices but is a powerful promoter of β-turns. mit.eduresearchgate.net These turns are fundamental elements that allow a peptide chain to fold back on itself, a crucial step in the formation of more complex assemblies like β-sheets and globular structures. pnas.orgresearchgate.net Studies on proline-containing peptides have shown they can form folded conformations stabilized by intramolecular hydrogen bonds, effectively acting as β-turn mimetics. researchgate.net This predictable conformational preference allows researchers to design peptides that assemble into specific and functional supramolecular structures, such as the "nanozipper" architecture observed in a self-assembling tripeptide. researchgate.net

The two most common secondary structures that drive peptide self-assembly are the α-helix and the β-sheet. mdpi.com While proline is known as a "helix breaker," its ability to induce turns makes it a cornerstone for designing β-sheet-based materials. pnas.orgmit.edu A β-sheet is formed by the lateral association of multiple peptide strands (β-strands) linked by intermolecular hydrogen bonds. mdpi.com

A well-established strategy for engineering β-sheets is to design a peptide that first forms a β-hairpin—a structure where two β-strands are connected by a tight turn. A proline residue, often paired with glycine (B1666218) (Pro-Gly) or alanine (B10760859) (Pro-Ala), is frequently placed at the turn position to facilitate this fold. pnas.org Once formed, these β-hairpin molecules can self-assemble into extended, pleated β-sheets. pnas.org For example, a hexapeptide containing a central d-Pro-Gly sequence was shown to form a β-hairpin that subsequently assembled into an infinite, well-ordered β-sheet structure in the crystalline state. pnas.org This demonstrates how a specific sequence motif, analogous to that in this compound, can be used to program the formation of large-scale, ordered supramolecular materials. pnas.org In contrast, other sequences can be designed to form helical structures, which then assemble into coiled-coil bundles or columns. mdpi.com

Table 3: Peptide Sequences and Resulting Supramolecular Structures

| Peptide Sequence/Motif | Key Structural Feature | Resulting Supramolecular Assembly | Driving Interactions |

|---|---|---|---|

| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | d-Pro-Gly β-turn | Infinite pleated β-sheet | Intermolecular hydrogen bonds |

| Ac-Phe-Phe-OH | Aromatic side chains | Vesicles, Nanotubes | π-π stacking, Hydrophobic interactions |

| Boc-γ-Abu-Ala-Trp-OMe | Tryptophan side chain | Supramolecular nanozipper | N–H⋯π interactions, Hydrogen bonds |

This table summarizes findings from various studies, showing how specific peptide sequences and their inherent structural features direct the formation of distinct supramolecular architectures. nih.govpnas.orgresearchgate.net

Investigation of Self-Assembly Phenomena in Peptide Systems

Precursor for Mechanistic Probes and Chemically Modified Peptide Analogues

The protected tripeptide, this compound, serves as a crucial starting material for the synthesis of more complex peptide structures used in fundamental biochemical and biomedical research. Its inherent structure is a key building block for creating mechanistic probes and chemically modified peptide analogues designed to investigate enzyme functions and control peptide conformations. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus and the free carboxylic acid at the C-terminus allow for sequential and controlled peptide chain elongation or modification.

Synthesis of Fluorogenic Peptide Substrates for Enzyme Mechanistic Studies

This compound is a valuable precursor in the synthesis of fluorogenic peptide substrates, which are instrumental in studying the kinetics and mechanisms of enzymes, particularly proteases. These substrates are engineered to release a fluorescent molecule upon enzymatic cleavage, providing a direct and sensitive measure of enzyme activity.

A common strategy involves coupling this compound to a fluorogenic leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC). pnas.org The synthesis typically begins with the transformation of a Boc-protected C-terminal amino acid into a mixed anhydride, which then reacts with AMC to form Boc-Xaa-AMC. pnas.org Separately, the protected tripeptide this compound is synthesized, often through a stepwise addition of alanine residues to a proline benzyl (B1604629) ester, followed by the removal of the benzyl protecting group. pnas.org This tripeptide is then coupled to the N-terminus of the amino acid-AMC conjugate. pnas.org The final step often involves the removal of the Boc group and acylation with a group like succinyl to yield the final fluorogenic substrate, for example, Suc-Ala-Ala-Pro-Xaa-AMC. pnas.org

These synthetic substrates allow researchers to probe the specificity and catalytic efficiency of enzymes. For instance, a series of such substrates with different amino acids at the P1 position (the residue immediately preceding the cleavage site) can be used to map the substrate-binding pocket of a protease. pnas.org The fluorescence released upon cleavage of the bond between the peptide and the AMC group can be monitored over time to determine kinetic parameters like kcat and Km, providing deep insights into enzyme-substrate interactions. pnas.org

Another design for fluorogenic substrates utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). In this approach, a donor fluorophore and a quencher molecule are attached to the peptide sequence. When the substrate is intact, the quencher dampens the fluorescence of the donor. Upon enzymatic cleavage, the donor and quencher are separated, resulting in a significant increase in fluorescence. The tetrapeptide sequence Ala-Ala-Asp-Lys (AADK) is a known target for the enzyme Granzyme B. mdpi.com The synthesis of a FRET substrate for this enzyme can involve the solid-phase synthesis of the protected peptide H-Ala-Ala-Asp(OtBu)-Lys(Boc)-OH, followed by the attachment of a quencher like Dabcyl to the N-terminus and a fluorophore such as Edans to the C-terminus. mdpi.comresearchgate.net

| Substrate Type | General Structure | Application |

| AMC-based | Acyl-Ala-Ala-Pro-Xaa-AMC | Protease specificity and kinetic studies |

| FRET-based | Quencher-Peptide-Fluorophore | Continuous monitoring of enzyme activity |

Incorporation into Designed Chemical Scaffolds for Conformational Control and Investigation (e.g., Ferrocene (B1249389) Conjugates)

The incorporation of peptide fragments like Ala-Ala-Pro into rigid chemical scaffolds is a powerful strategy for controlling and studying peptide conformation. Ferrocene, a metallocene with a sandwich structure, is a particularly interesting scaffold due to its defined geometry and electrochemical properties.

The synthesis of ferrocene-peptide conjugates often involves coupling the peptide to amino or carboxylic acid functional groups on the ferrocene core. For instance, a series of peptides containing Ala-Pro sequences have been attached to a ferrocene-1,1'-diamine scaffold. researchgate.net The conformational properties of these peptidomimetics can be thoroughly explored using techniques like IR, NMR, and CD spectroscopy, often corroborated by DFT (Density Functional Theory) calculations. researchgate.net These studies have revealed that the chirality of the peptide backbone and the nature of the N-terminal protecting group (e.g., Boc vs. Ac) significantly influence the resulting conformation, leading to the formation of specific hydrogen bonding patterns. researchgate.net

By systematically varying the peptide sequence and its attachment points to the ferrocene scaffold, researchers can design peptidomimetics with predictable secondary structures, such as β-turns. nih.gov For example, studies on conjugates of 1'-aminoferrocene-1-carboxylic acid with proline and alanine have shown that the sequence of the amino acids (e.g., Fca-Pro vs. Pro-Fca) has a significant impact on the conformational space of the molecule. mdpi.com The introduction of a proline residue, a known turn-inducer, can further guide the folding of the peptide chain. mdpi.com

These ferrocene-peptide conjugates serve as excellent models for understanding the forces that govern peptide folding and stability. The rigid ferrocene unit reduces the conformational flexibility of the attached peptide, allowing for detailed analysis of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific secondary structures. researchgate.net This knowledge is crucial for the rational design of peptidomimetics with desired biological activities.

| Scaffold | Peptide Sequence | Investigated Properties |

| Ferrocene-1,1'-diamine | Homo- and heterochiral Ala-Pro sequences | Conformational properties, hydrogen bonding patterns researchgate.net |

| 1'-Aminoferrocene-1-carboxylic acid | Pro-Ala sequences | Influence of amino acid sequence on conformation nih.govmdpi.com |

Q & A

Q. What are the standard protocols for synthesizing Boc-ala-ala-pro-OH, and how can researchers optimize reaction conditions to maximize yield?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS:

- Use Fmoc- or Boc-protected amino acids, with HOBt/DIC as coupling reagents.

- Deprotect the Boc group with TFA (5–10% in DCM) after each coupling step.

- Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy.

To optimize yield: - Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C).

- Employ double coupling for sterically hindered residues like proline.

- Validate purity at each step using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on <sup>1</sup>H and <sup>13</sup>C spectra. Key markers:

- Boc group: δ 1.4 ppm (tert-butyl protons).

- Proline ring: δ 3.3–4.3 ppm (α-protons).

- HPLC : Retention time under reverse-phase conditions (e.g., 10–90% acetonitrile gradient over 20 min).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (expected m/z: ~359.4).

Cross-reference data with literature or databases like PubChem to validate identity .

Q. What solvent systems and chromatographic conditions are recommended for purifying this compound while minimizing byproduct contamination?

- Methodological Answer :

- Purification : Use preparative HPLC with a C18 column.

- Mobile Phase : 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).

- Gradient : 20% B to 80% B over 30 min at 5 mL/min flow rate.

- Detection : UV at 220 nm for peptide bonds.

Post-purification, lyophilize the product and confirm purity (>95%) via analytical HPLC .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound, particularly at the proline residue, and what analytical methods validate chiral integrity?

- Methodological Answer :

- Racemization Mitigation :

- Use low-temperature coupling (0–4°C) for proline.

- Replace HOBt with Oxyma Pure for reduced base-catalyzed epimerization.

- Chiral Validation :

- Chiral HPLC : Use a Chirobiotic T column with isocratic elution (e.g., hexane:isopropanol, 90:10).

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.

Document enantiomeric excess (EE) via integration of HPLC peaks or CD ellipticity .

Q. What strategies exist for incorporating this compound into larger peptide chains without premature deprotection or aggregation, and how can coupling efficiency be quantified?

- Methodological Answer :

- Coupling Strategies :

- Use orthogonal protecting groups (e.g., Alloc for side chains).

- Incorporate proline as a turn-inducing residue to reduce aggregation.

- Efficiency Quantification :

- Monitor real-time via LC-MS after each coupling cycle.

- Calculate stepwise yield using UV absorbance (Trp/Tyr residues) or ninhydrin testing.

Statistical models (e.g., Poisson distribution) can predict cumulative yield for multi-step syntheses .

Q. How do pH and temperature variations affect the conformational stability of this compound, and what computational models align with empirical data?

- Methodological Answer :

- Experimental Design :

- Conduct stability studies in buffers (pH 2–10) at 4°C, 25°C, and 37°C.

- Monitor degradation via HPLC and NMR (e.g., Boc group cleavage).

- Computational Modeling :

- Use molecular dynamics (MD) simulations (AMBER or GROMACS) to predict backbone flexibility.

- Compare Ramachandran plots (proline ϕ/ψ angles) with X-ray crystallography data.

Validate models using RMSD (root-mean-square deviation) analysis against empirical structures .

Methodological Frameworks

- PICO Alignment : For advanced questions, define Population (e.g., peptide chain), Intervention (e.g., coupling method), Comparison (e.g., alternative reagents), and Outcome (e.g., yield/purity) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored proline configurations), and Relevant (e.g., peptide drug design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.